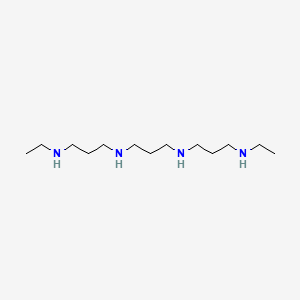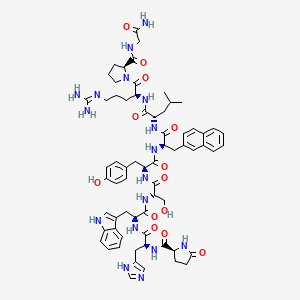
Phenyramidol hydrochloride
Descripción general
Descripción
El clorhidrato de feniramadol es un compuesto farmacéutico conocido por sus propiedades relajantes musculares y analgésicas. Se utiliza principalmente en el tratamiento del dolor musculoesquelético, incluyendo afecciones como la lumbalgia, el dolor de cuello y hombros, y el dolor lumbar . El compuesto funciona bloqueando las señales de dolor que llegan al cerebro, proporcionando alivio de la incomodidad asociada a los espasmos musculares .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de feniramadol se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la reacción de 2-aminopiridina con benzaldehído para formar una base de Schiff intermedia, que luego se reduce a la amina correspondiente. Esta amina se hace reaccionar posteriormente con cloruro de cloroacetilo para producir feniramadol. El paso final implica convertir el feniramadol a su sal de clorhidrato tratándolo con ácido clorhídrico .
Métodos de Producción Industrial: En entornos industriales, la producción de clorhidrato de feniramadol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluyendo la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, también es común para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de feniramadol se somete a diversas reacciones químicas, incluyendo:
Oxidación: El feniramadol se puede oxidar para formar los correspondientes N-óxidos.
Reducción: El compuesto se puede reducir a su forma de amina.
Sustitución: El feniramadol puede sufrir reacciones de sustitución, particularmente en el anillo de piridina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se emplean reactivos como los halógenos o los agentes alquilantes en condiciones controladas.
Principales Productos Formados:
Oxidación: N-óxidos de feniramadol.
Reducción: Derivados amino de feniramadol.
Sustitución: Diversos derivados de feniramadol sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de feniramadol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para estudiar mecanismos de reacción y cinética.
Biología: Se investiga por sus efectos en las vías de señalización celular y la liberación de neurotransmisores.
Medicina: Se estudia ampliamente por sus propiedades relajantes musculares y analgésicas en el tratamiento del dolor musculoesquelético.
Industria: Se utiliza en la formulación de productos farmacéuticos para el manejo del dolor
Mecanismo De Acción
El clorhidrato de feniramadol ejerce sus efectos bloqueando la transmisión interneuronal en el tronco encefálico y la médula espinal. Esta acción inhibe la transmisión de las señales de dolor al cerebro, lo que provoca relajación muscular y analgesia. Los objetivos moleculares del compuesto incluyen receptores específicos y canales iónicos involucrados en la percepción del dolor y la contracción muscular .
Comparación Con Compuestos Similares
El clorhidrato de feniramadol es único en su acción dual como relajante muscular y analgésico. Compuestos similares incluyen:
Metocarbamol: Principalmente un relajante muscular con efectos analgésicos menos pronunciados.
Ciclobenzaprina: Otro relajante muscular, pero con un mecanismo de acción y un perfil de efectos secundarios diferentes.
Carisoprodol: Conocido por sus propiedades relajantes musculares, pero tiene un mayor potencial de abuso y dependencia
El clorhidrato de feniramadol destaca por su eficacia equilibrada tanto en la relajación muscular como en el alivio del dolor, lo que lo convierte en una opción valiosa en el manejo del dolor musculoesquelético .
Propiedades
IUPAC Name |
1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYDHUILGLWOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-43-2 | |
| Record name | Phenyramidol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyramidol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verbanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-[(2-pyridylamino)methyl]benzyl alcohol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYRAMIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M574V6XQH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















